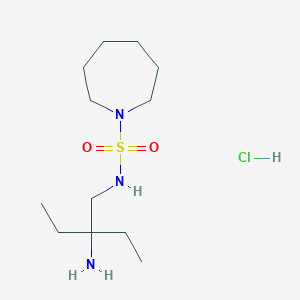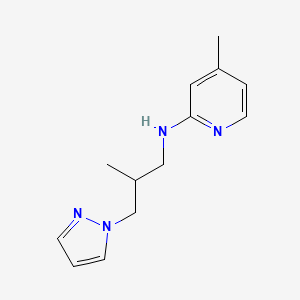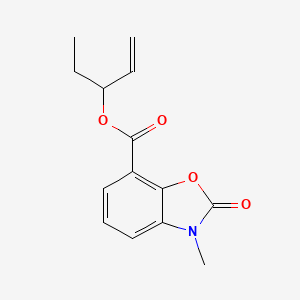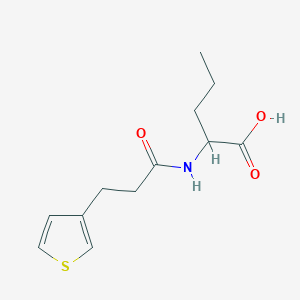
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride (AEBSF) is a serine protease inhibitor that is widely used in biochemical and biological research. AEBSF is a synthetic compound that was first introduced in 1984 as a potent inhibitor of trypsin and chymotrypsin. Since then, it has been widely used as a tool for studying the role of serine proteases in various biological processes.
Wirkmechanismus
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride acts as a competitive inhibitor of serine proteases, such as trypsin and chymotrypsin. It binds to the active site of the enzyme, preventing substrate binding and subsequent proteolysis. This compound is also known to inhibit other serine proteases, including plasmin, kallikrein, and thrombin.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of the complement system, which is involved in the immune response. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride is a highly effective serine protease inhibitor that is widely used in biochemical and biological research. Its advantages include its potency, specificity, and solubility in water. However, there are some limitations to its use. This compound can be toxic to cells at high concentrations, and its effects on other cellular processes are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride. One area of interest is the development of more specific and potent inhibitors of serine proteases. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as cell signaling and gene expression. Finally, the development of new methods for the delivery of this compound to cells and tissues could enhance its utility in research and clinical applications.
Synthesemethoden
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride can be synthesized by reacting N-(2-aminoethyl)azepane with sulfamic acid and hydrochloric acid. The reaction yields a white crystalline powder that is highly soluble in water and stable at room temperature.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride is used in a wide range of scientific research applications, including protein purification, enzyme assays, and cell culture studies. It is commonly used as a protease inhibitor to prevent the degradation of proteins during purification or analysis. This compound is also used as a cell culture supplement to protect cells from protease-mediated damage.
Eigenschaften
IUPAC Name |
N-(2-amino-2-ethylbutyl)azepane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2S.ClH/c1-3-12(13,4-2)11-14-18(16,17)15-9-7-5-6-8-10-15;/h14H,3-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZFQYQWWTBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)N1CCCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)


![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
